molecular formula C13H16ClNO B6618982 3-(naphthalen-2-yloxy)propan-1-amine hydrochloride CAS No. 197504-22-6

3-(naphthalen-2-yloxy)propan-1-amine hydrochloride

Cat. No. B6618982
CAS RN: 197504-22-6
M. Wt: 237.72 g/mol
InChI Key: YYVTZOHRMXEULV-UHFFFAOYSA-N
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Description

3-(Naphthalen-2-yloxy)propan-1-amine hydrochloride, also known as N-2-hydroxy-3-naphthoic acid amide hydrochloride, is a synthetic compound used in scientific research. It is an amide derivative of the naphthoic acid family and is used in laboratory experiments to study a wide range of biological processes.

Scientific Research Applications

3-(naphthalen-2-yloxy)propan-1-amine hydrochloride has been used in scientific research to study a wide range of biological processes. It has been used to study the interaction of small molecules with proteins, as well as to study the effects of drugs on various cellular processes. In addition, it has been used to study the effects of various drugs on cell signaling pathways, gene expression, and the development of cancer.

Mechanism of Action

3-(naphthalen-2-yloxy)propan-1-amine hydrochloride has been shown to act as an agonist of the G protein-coupled receptor (GPCR) family. It binds to the GPCR and activates its signaling pathways, leading to changes in cellular processes such as gene expression, cell proliferation, and cell death. In addition, 3-(naphthalen-2-yloxy)propan-1-amine hydrochloride has been found to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
3-(naphthalen-2-yloxy)propan-1-amine hydrochloride has been shown to have a wide range of biochemical and physiological effects. It has been found to increase the production of certain cytokines, such as tumor necrosis factor-alpha, which can have anti-inflammatory effects. In addition, 3-(naphthalen-2-yloxy)propan-1-amine hydrochloride has been found to have anti-cancer effects, as well as to have anti-microbial, anti-viral, and anti-fungal effects.

Advantages and Limitations for Lab Experiments

3-(naphthalen-2-yloxy)propan-1-amine hydrochloride has several advantages for laboratory experiments. It is relatively easy to synthesize and is relatively stable, meaning it can be stored for long periods of time without significant degradation. In addition, it has a wide range of biological activities and can be used to study a variety of cellular processes. However, it has several limitations as well. It is not water soluble, meaning it must be dissolved in an organic solvent before use. In addition, it is relatively expensive, making it difficult to use in large-scale experiments.

Future Directions

The potential future directions for 3-(naphthalen-2-yloxy)propan-1-amine hydrochloride are numerous. Further research could be done to explore its potential as an anti-cancer agent, as an anti-inflammatory agent, or as an inhibitor of acetylcholinesterase. In addition, further research could be done to explore its potential as a drug delivery agent, as a tool for gene expression studies, or as an inhibitor of other enzymes. Finally, further research could be done to explore its potential as a tool for studying the effects of drugs on various cellular processes.

Synthesis Methods

The synthesis of 3-(naphthalen-2-yloxy)propan-1-amine hydrochloride is relatively simple and involves the reaction of naphthoic acid and an amine. Naphthoic acid is first reacted with an amine, such as aniline, in the presence of a strong acid catalyst such as hydrochloric acid. This reaction produces an amide derivative of naphthoic acid, which is then hydrolyzed in the presence of a base, such as sodium hydroxide, to produce the desired 3-(naphthalen-2-yloxy)propan-1-amine hydrochloride.

properties

IUPAC Name

3-naphthalen-2-yloxypropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO.ClH/c14-8-3-9-15-13-7-6-11-4-1-2-5-12(11)10-13;/h1-2,4-7,10H,3,8-9,14H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYVTZOHRMXEULV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Naphthalen-2-yloxy)propan-1-amine hydrochloride

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